Structural Rigidity: A 3D Conformational Advantage Over Flexible Cyclohexanone Esters
Ethyl 7-oxospiro[2.5]octane-4-carboxylate possesses a rigid spiro[2.5]octane core that locks the molecule into a defined three-dimensional conformation [1]. In contrast, common alternative scaffolds like ethyl 4-oxocyclohexanecarboxylate are conformationally flexible and can adopt multiple low-energy conformations [2]. This rigidity is a key design element in modern drug discovery, as it can enhance target selectivity and reduce entropic penalties upon binding [3].
| Evidence Dimension | Conformational rigidity |
|---|---|
| Target Compound Data | Rigid spiro[2.5]octane core with fixed geometry |
| Comparator Or Baseline | Ethyl 4-oxocyclohexanecarboxylate (flexible cyclohexane ring) |
| Quantified Difference | Qualitative structural difference; spiro core provides entropic benefit in binding |
| Conditions | Molecular modeling and drug design principles |
Why This Matters
Procuring a rigid spiro scaffold reduces the risk of conformational promiscuity, which is crucial for structure-activity relationship studies.
- [1] Kuujia. Cas no 1312536-66-5 (Ethyl 7-oxospiro[2.5]octane-4-carboxylate). Product Information. Accessed via https://www.kuujia.com/cas-1312536-66-5.html. View Source
- [2] PubChem. Ethyl 4-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Accessed via https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-oxocyclohexanecarboxylate. View Source
- [3] Zheng Y, Tice CM, Singh SB. The use of spirocyclic scaffolds in drug discovery. Bioorg Med Chem Lett. 2014;24(16):3673-82. View Source
